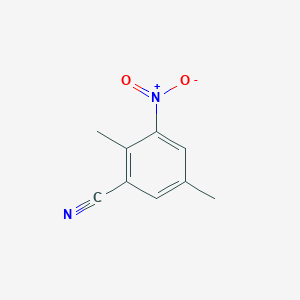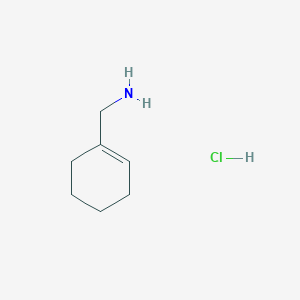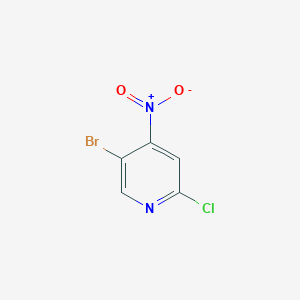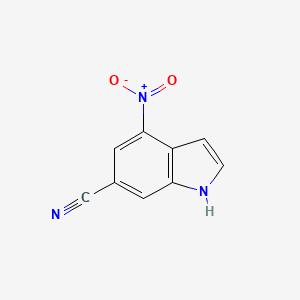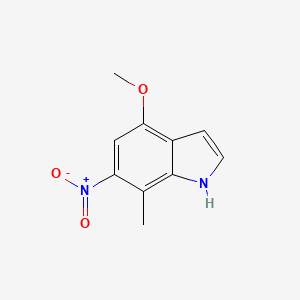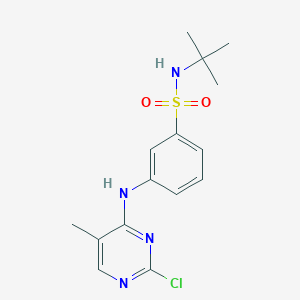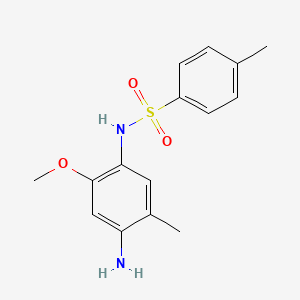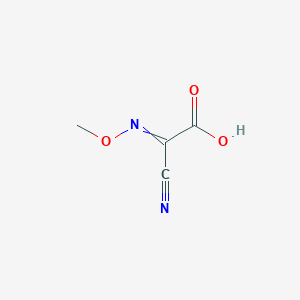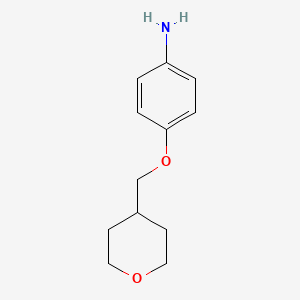
4-(Oxan-4-ylmethoxy)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aniline derivatives like “4-(Oxan-4-ylmethoxy)aniline” can be achieved through various methods. One such method involves the polymerization of new aniline derivatives, which allows for the study of the effect of the substituent on the respective polymer . Another method involves the amination (arylation) of aryl chlorides with aqueous or gaseous ammonia .Molecular Structure Analysis
The molecular formula of “4-(Oxan-4-ylmethoxy)aniline” is C12H17NO2 . The molecular weight is 207.27 .Chemical Reactions Analysis
Anilines, such as “4-(Oxan-4-ylmethoxy)aniline”, have been extensively studied as reductants of environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Applications De Recherche Scientifique
Electrochemical Synthesis and Applications
One study focused on the electrochemical synthesis of a novel polymer based on a related aniline derivative, which was used as a counter electrode in dye-sensitized solar cells, demonstrating an improved energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).
Corrosion Inhibition
Another research area involves the synthesis of a tetra-functionalized aromatic epoxy pre-polymer, which was established as a corrosion inhibitor for carbon steel, demonstrating high efficiency and providing insights into the interaction between the pre-polymer and metal surface (Dagdag et al., 2020).
Polymerization and Material Properties
Research on the oxidation of anilines to produce various compounds, such as azoxyarenes and 4-alkoxy-N-(4-nitrophenyl)anilines, explores the reaction pathways and potential applications in materials science (Gebhardt et al., 2008).
Electrochromic Materials
A study synthesized novel electrochromic materials using nitrotriphenylamine units, showcasing potential applications in the near-infrared region, which could be relevant for devices requiring fast switching speeds and high coloration efficiencies (Li et al., 2017).
Conducting Polymers
The synthesis and characterization of conducting polymers, such as polyaniline (PANI), reveal applications in alternative energy sources, information storage, and other electronic devices, emphasizing the importance of redox processes in the polymerization of aniline derivatives (Gospodinova & Terlemezyan, 1998).
Propriétés
IUPAC Name |
4-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWFBBLLKGMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-ylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423397.png)
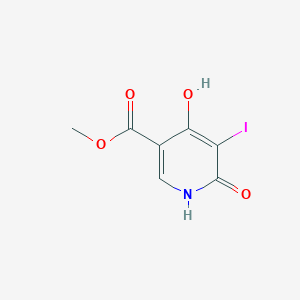
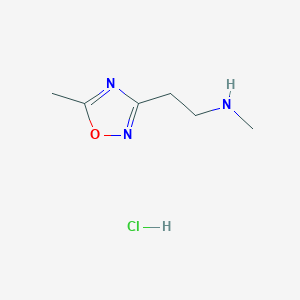
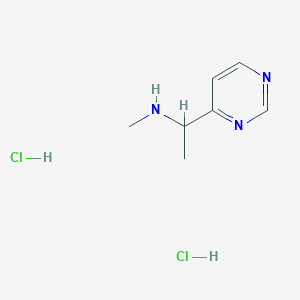
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)
